1'-Benzoyl-[1,4'-bipiperidine]-4'-carboxamide
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Overview
Description
1’-Benzoyl-[1,4’-bipiperidine]-4’-carboxamide is a complex organic compound that features a benzoyl group attached to a bipiperidine structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Benzoyl-[1,4’-bipiperidine]-4’-carboxamide typically involves the reaction of 1,4’-bipiperidine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
- Dissolve 1,4’-bipiperidine in an appropriate solvent such as dichloromethane.
- Add benzoyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Stir the reaction mixture for several hours at room temperature.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: For industrial-scale production, the process is optimized to enhance yield and purity. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1’-Benzoyl-[1,4’-bipiperidine]-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzoyl group to a benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Benzyl derivatives.
Substitution: N-alkylated piperidine derivatives.
Scientific Research Applications
1’-Benzoyl-[1,4’-bipiperidine]-4’-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an analgesic.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1’-Benzoyl-[1,4’-bipiperidine]-4’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. The bipiperidine structure allows for the compound to fit into receptor binding sites, potentially altering signal transduction pathways.
Comparison with Similar Compounds
- 1-Benzoyl-4-piperidone
- 1-Benzyl-4-piperidone
- 4-Piperidinopiperidine
Comparison: 1’-Benzoyl-[1,4’-bipiperidine]-4’-carboxamide is unique due to its bipiperidine structure, which provides additional flexibility and binding potential compared to simpler piperidine derivatives. This structural complexity enhances its ability to interact with a broader range of biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C18H25N3O2 |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-benzoyl-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C18H25N3O2/c19-17(23)18(21-11-5-2-6-12-21)9-13-20(14-10-18)16(22)15-7-3-1-4-8-15/h1,3-4,7-8H,2,5-6,9-14H2,(H2,19,23) |
InChI Key |
UAYXRLYZQKWDKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=O)C3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
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